3-Nonen-2-one
Overview
Description
3-Nonen-2-one is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into various aspects of molecular structure and bonding that could be relevant to understanding compounds like 3-Nonen-2-one. For instance, the occurrence of three-center two-electron (3c-2e) bonds in covalent inorganic compounds is explored, which could be relevant to the bonding within the carbon chain of 3-Nonen-2-one .
Synthesis Analysis
The synthesis of related compounds is discussed in the provided papers. For example, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized via the Mannich reaction, which involves the use of a phosphorinanone, a primary amine, and formaldehyde . Although this does not directly pertain to 3-Nonen-2-one, the methodology could inspire synthetic routes for similar compounds. Additionally, the synthesis of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one through oxidation and its subsequent reactions are detailed, which again, while not directly related to 3-Nonen-2-one, showcases the synthetic strategies for bicyclic nonenones .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Nonen-2-one can be inferred from the synthesis and characterization of 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones. These compounds were characterized using various analytical techniques and computational studies, which provided insights into bond lengths, bond angles, and dihedral angles . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 3-Nonen-2-one.
Chemical Reactions Analysis
The papers discuss the reactions of synthesized compounds, such as the reactions of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one with various reagents, leading to products like 1,2,3,4-tetrahydroquinoxaline . These reaction pathways provide a glimpse into the chemical reactivity that could be expected from compounds with similar structures to 3-Nonen-2-one.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 3-Nonen-2-one, they do provide detailed characterizations of related compounds. For instance, the magnetic properties of heterobimetallic trinuclear complexes were studied, which could be relevant when considering the physical properties of 3-Nonen-2-one in the presence of metal catalysts or in metal-organic frameworks .
Scientific Research Applications
Efficiency Designs in Research : Graham, Taylor, Olchowski, and Cumsille (2006) discuss efficiency designs in research, such as the 3-form design and 2-method measurement design, which could be used for more effective data collection and analysis in studies involving compounds like 3-Nonen-2-one (Graham, J., Taylor, B. J., Olchowski, A. E., & Cumsille, P., 2006).
Replacement, Reduction, and Refinement in Research : Flecknell (2002) highlights the principles of Replacement, Reduction, and Refinement (3Rs) in animal research. These principles could guide ethical considerations in research involving 3-Nonen-2-one, particularly if animal models are involved (Flecknell, P., 2002).
Human-Relevant Replacement Methods : Herrmann, Pistollato, and Stephens (2019) emphasize expanding the use of human-relevant replacement methods in biomedical research, which could be pertinent if 3-Nonen-2-one is being researched for biomedical applications (Herrmann, K., Pistollato, F., & Stephens, M., 2019).
Ethical Considerations in Animal Testing : Ferdowsian and Beck (2011) provide insights into ethical and scientific considerations regarding animal testing, which can be relevant for studies involving 3-Nonen-2-one if animal models are used (Ferdowsian, H., & Beck, N., 2011).
Molecular Dynamics in Research : Ryckaert, Ciccotti, and Berendsen (1977) discuss a numerical algorithm for molecular dynamics simulations, which might be useful for theoretical studies or simulations related to 3-Nonen-2-one (Ryckaert, J., Ciccotti, G., & Berendsen, H., 1977).
Safety And Hazards
properties
IUPAC Name |
(E)-non-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316311 | |
Record name | (E)-3-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity-berry | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.846 | |
Record name | 3-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Nonen-2-one | |
CAS RN |
18402-83-0, 14309-57-0 | |
Record name | (E)-3-Nonen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nonen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonen-2-one, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonen-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-3-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-non-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Non-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NONEN-2-ONE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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